molecular formula C7H14ClNO B13476149 (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

Cat. No.: B13476149
M. Wt: 163.64 g/mol
InChI Key: HCYWXICBIKDJAQ-OGFXRTJISA-N
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Description

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under mild reaction conditions. This process can be catalyzed by iron (III) chloride in water, yielding N-substituted pyrroles . Another method involves the use of primary diols and amines catalyzed by a manganese complex, which avoids the formation of by-products and uses water and molecular hydrogen as side products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using the aforementioned catalytic processes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrrole ring can undergo substitution reactions with electrophiles, leading to N-substituted pyrroles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the pyrrole ring.

Major Products

The major products formed from these reactions include N-substituted pyrroles, alcohols, and ketones, depending on the specific reaction and conditions employed.

Scientific Research Applications

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(2R)-2-(2,5-dihydropyrrol-1-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-9)8-4-2-3-5-8;/h2-3,7,9H,4-6H2,1H3;1H/t7-;/m1./s1

InChI Key

HCYWXICBIKDJAQ-OGFXRTJISA-N

Isomeric SMILES

C[C@H](CO)N1CC=CC1.Cl

Canonical SMILES

CC(CO)N1CC=CC1.Cl

Origin of Product

United States

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